molecular formula C19H15N5O2S B2736998 (Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-61-3

(Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2736998
CAS No.: 477285-61-3
M. Wt: 377.42
InChI Key: WLUVUAYCQUQLIV-QJOMJCCJSA-N
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Description

(Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Antimicrobial Activity

Compounds containing thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger species. The activity varied with different substituents, indicating the potential for designing specific compounds for targeted antimicrobial effects Chawla, 2016.

2. Chemical Sensing and Detection

Thiazole derivatives have been employed as chemical sensors for the detection of specific ions in aqueous media. For instance, substituted 2-aminobenzothiazoles were used as cyanide sensors, demonstrating sensitivity and selectivity over other anions. These findings suggest the potential use of thiazole-based compounds in environmental monitoring and safety applications Elsafy et al., 2018.

3. Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds with potential cytotoxic activity against cancer cell lines has been reported using propenone derivatives, leading to the creation of new pyridine, pyrimidine, pyrazole, and isoxazole derivatives. This highlights the versatility of thiazole-containing compounds in drug discovery and the development of new therapeutic agents Mansour et al., 2020.

4. Organic Synthesis Reactions

Thiazole derivatives have been involved in various organic synthesis reactions, demonstrating the reactivity and versatility of these compounds in creating complex molecules. For example, the nitration of dimethyl acetophenone and dimethyl benzophenone led to the formation and rearomatization of adducts, showcasing the reactivity of such compounds in synthetic chemistry Fischer et al., 1975.

Properties

IUPAC Name

(2Z)-N-(2,4-dimethylanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-3-8-16(13(2)9-12)22-23-17(10-20)19-21-18(11-27-19)14-4-6-15(7-5-14)24(25)26/h3-9,11,22H,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUVUAYCQUQLIV-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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